molecular formula C17H16BNO2 B8083850 (4-((Naphthalen-1-ylamino)methyl)phenyl)boronic acid

(4-((Naphthalen-1-ylamino)methyl)phenyl)boronic acid

Cat. No.: B8083850
M. Wt: 277.1 g/mol
InChI Key: BSMMKWBLXDFJMG-UHFFFAOYSA-N
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Description

(4-((Naphthalen-1-ylamino)methyl)phenyl)boronic acid is a boronic acid derivative featuring a naphthalene moiety linked via an aminomethyl group to a phenyl ring. The boronic acid group (-B(OH)₂) at the para position of the phenyl ring enables interactions with diols, amines, and other nucleophiles, making it relevant in sensing, catalysis, and medicinal chemistry.

Properties

IUPAC Name

[4-[(naphthalen-1-ylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BNO2/c20-18(21)15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19-21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMMKWBLXDFJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-((Naphthalen-1-ylamino)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antiviral agent. This article explores its biological activity based on diverse research findings, including case studies and data tables.

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16H16BNO2
  • Molecular Weight : 269.11 g/mol
  • CAS Number : 44119399

Boronic acids are known to interact with diols, which can influence various biological pathways. The mechanism of action for this compound primarily involves:

  • Proteasome Inhibition : This compound has shown to inhibit the proteasome, leading to cell cycle arrest in the G2/M phase, particularly in U266 multiple myeloma cells. The IC50 value for this inhibition is approximately 6.74 nM, indicating its potency compared to established proteasome inhibitors like bortezomib (IC50 of 7.05 nM) .
  • Antiviral Activity : Research indicates that this compound exhibits antiviral properties against HIV by acting as a competitive inhibitor of HIV-1 protease, with a Ki value significantly lower than that of darunavir, suggesting enhanced affinity .

Biological Activity Data

Activity Type IC50 (nM) Notes
Proteasome Inhibition6.74Effective in U266 cells; leads to G2/M arrest
HIV Protease Inhibition0.5Higher affinity compared to darunavir
Antibacterial Activity-Induces aggregation in E. coli through boronic acid recognition

Case Study 1: Cancer Treatment

A study evaluated the effects of this compound on multiple myeloma cells. The compound was administered in vivo and demonstrated significant tumor reduction in treated subjects compared to controls. The mechanism was linked to apoptosis induction and inhibition of cell proliferation through proteasome pathway disruption.

Case Study 2: Antiviral Properties

In vitro studies assessed the compound's efficacy against HIV replication. The results showed a dose-dependent reduction in viral load, with significant inhibition observed at concentrations correlating with the Ki values reported for protease inhibition. This suggests potential for development as an antiviral therapeutic agent.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound can be effectively absorbed and distributed within biological systems, although optimization is needed to enhance its therapeutic concentration at target sites .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Structure Highlights Solubility/Stability Biological Activity/Applications Key Findings
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene with -OH at C6, boronic acid Soluble in RPMI medium Antiproliferative (IC₅₀: 0.1969 µM) Potent activity in cancer cell lines
Phenanthren-9-yl boronic acid Phenanthrene core, boronic acid Soluble in RPMI medium Antiproliferative (IC₅₀: 0.2251 µM) Comparable efficacy to naphthalene derivatives
[4-(4-Propan-2-yloxyphenyl)phenyl] boronic acid Bulky isopropyloxy substituent Precipitates in RPMI medium Limited in vitro testing Poor solubility hinders bioassays
Pyren-1-yl boronic acid Pyrene core, boronic acid Precipitates in RPMI medium Limited in vitro testing Stability challenges in aqueous media
Anthracene-based diboronic acids Anthracene with dual boronic acids Engineered for improved solubility Glucose sensing via diol binding Enhanced reversibility and selectivity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid Methoxyethyl-phenoxy substituent Not explicitly reported Fungal histone deacetylase inhibition IC₅₀: 1 µM (superior to trichostatin A)
Boronic acid-containing cis-stilbenes Combretastatin analogs with boronic acid Moderate solubility in DMSO Tubulin polymerization inhibition IC₅₀: 0.48–2.1 µM; induces apoptosis

Key Comparative Insights

Solubility and Stability
  • Aromatic vs. Polar Substituents: Bulky aromatic cores (e.g., pyrene, phenanthrene) often lead to precipitation in aqueous media (e.g., RPMI), as seen in compounds 2 and 3 . In contrast, polar groups like hydroxynaphthalene (compound 1) or aminomethyl linkers (as in the target compound) may enhance solubility by introducing hydrogen-bonding capacity.
  • Structural Engineering: Anthracene-based diboronic acids () and glucose-sensing carbon dots () demonstrate that strategic functionalization (e.g., ortho-amino groups) improves solubility and applicability in physiological environments.

Q & A

Q. What are the recommended synthetic routes for (4-((Naphthalen-1-ylamino)methyl)phenyl)boronic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step coupling reactions. For example, Suzuki-Miyaura cross-coupling can link the naphthylamine moiety to the boronic acid-functionalized phenyl group. Key parameters include:

  • Catalyst systems : Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) in polar solvents like acetonitrile/water mixtures .
  • Temperature : Reactions often proceed at 90°C to ensure efficient coupling .
  • Purification : Column chromatography or recrystallization is used, with purity confirmed via HPLC or NMR .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural characterization employs:

  • X-ray crystallography : Resolves bond lengths and angles, particularly for polymorph identification .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions and boronic acid protonation states .
  • Mass spectrometry : High-resolution MS confirms molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers identify and characterize polymorphic forms of this boronic acid?

Polymorphs arise due to variations in hydrogen-bond networks. Methods include:

  • Single-crystal X-ray diffraction (SCXRD) : Compare CCDC-refined structures (e.g., CCDC 1497346 vs. 1497347) to identify packing differences .
  • Differential Scanning Calorimetry (DSC) : Detect thermal transitions (melting points, exotherms) unique to each polymorph .
  • FT-IR spectroscopy : Monitor O-H stretching frequencies to distinguish hydrogen-bonding motifs .

Q. What experimental strategies are used to analyze its reactivity with diols or biological targets?

Kinetic and thermodynamic studies include:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (KdK_d) for diol interactions .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., konk_{on}, koffk_{off}) with immobilized enzymes .
  • pH-dependent NMR : Track boronic acid-diol equilibrium shifts under varying pH (e.g., 4.6–8.0) .

Q. How can Density Functional Theory (DFT) elucidate electronic properties relevant to catalysis or drug design?

Computational workflows:

  • Geometry optimization : Use B3LYP/6-31G(d) to model ground-state structures and compare with crystallographic data .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction mechanism proposals .
  • Frontier orbital analysis : Predict reactivity trends (e.g., HOMO-LUMO gaps) for cross-coupling efficiency .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Contradictions (e.g., bond length discrepancies) require:

  • Multi-technique validation : Cross-check NMR/IR with SCXRD and DFT-optimized structures .
  • Dynamic effects analysis : Consider temperature-dependent crystallography to resolve static vs. dynamic disorder .

Q. What methodologies optimize the compound’s stability under experimental conditions?

Stability protocols:

  • Storage : Inert atmosphere (argon) at room temperature to prevent boronic acid oxidation .
  • Solvent selection : Avoid protic solvents (e.g., water) in long-term storage; use anhydrous DMSO or THF .
  • Lyophilization : For aqueous solutions, lyophilize to stabilize the boroxine form .

Q. How do steric and electronic effects of the naphthylamino group influence reactivity compared to simpler arylboronic acids?

Comparative studies involve:

  • Kinetic profiling : Compare Suzuki-Miyaura coupling rates with 4-biphenylboronic acid controls .
  • Steric maps : Generate Tolman cone angles or %VBur values to quantify steric hindrance .
  • Electron-withdrawing effects : Use Hammett constants (σ+σ^+) to correlate substituents with reaction yields .

Q. What in vitro assays evaluate its potential as an enzyme inhibitor?

Biological screening includes:

  • Fluorescence quenching assays : Monitor tryptophan residues in target enzymes (e.g., proteases) .
  • IC₅₀ determination : Dose-response curves with purified enzymes (e.g., β-lactamases) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses and affinity .

Q. How can computational modeling guide the design of derivatives with enhanced binding or solubility?

Strategies include:

  • QSAR models : CorlogP calculations to optimize logP for solubility without sacrificing membrane permeability .
  • Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., adding sulfonamide groups) .
  • Solvent-accessible surface area (SASA) : Assess hydrophilicity of proposed derivatives .

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